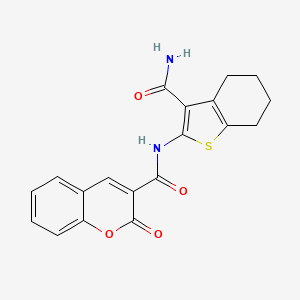

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide

Description

This compound features a 4,5,6,7-tetrahydro-1-benzothiophen-2-yl core substituted with a carbamoyl group at position 2. The 2-oxo-2H-chromene (coumarin) moiety is linked via a carboxamide group, conferring unique electronic and steric properties.

Properties

IUPAC Name |

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4S/c20-16(22)15-11-6-2-4-8-14(11)26-18(15)21-17(23)12-9-10-5-1-3-7-13(10)25-19(12)24/h1,3,5,7,9H,2,4,6,8H2,(H2,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCICECXDGDQBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiol and a suitable alkyne or alkene precursor.

Introduction of Carbamoyl Group: The carbamoyl group is introduced via a reaction with an isocyanate or carbamoyl chloride.

Coupling with Chromene Derivative: The final step involves coupling the benzothiophene derivative with a chromene derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Material Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

- Structural Differences : Replaces the coumarin-carboxamide group with a benzoyl-benzamide system.

- Crystallographic Insights :

- The cyclohexene ring adopts a half-chair conformation, with dihedral angles of 7.1° (thiophene/amide-benzene) and 59.0° (thiophene/carbonyl-benzene) .

- Intramolecular N–H⋯O hydrogen bonds form an S(6) ring motif, stabilizing the conformation.

- Weak π–π interactions (centroid separation: 3.9009 Å) are observed in the crystal lattice, compared to stronger interactions in coumarin derivatives due to extended conjugation .

- Synthesis : Prepared via carbodiimide-mediated coupling, similar to the target compound but using benzoyl chloride instead of coumarin-3-carboxylic acid .

N-(3-Carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide (CAS 1005597-95-4)

- Structural Differences : Substitutes coumarin with a 1-methylpyrazole group.

- Physicochemical Properties: Molecular weight: 304.37 g/mol vs. ~341 g/mol for the coumarin analog (estimated). Higher hydrophobicity (XlogP: 2.1) compared to coumarin derivatives, which typically have lower XlogP due to polar oxygen atoms . Fewer hydrogen bond acceptors (4 vs.

3-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid (D78)

- Structural Differences : Features an acrylic acid substituent instead of coumarin.

- Higher molecular weight (293.08 g/mol) but lower complexity (433 vs. ~500 for coumarin analogs) due to fewer conjugated systems .

Data Table: Key Comparative Properties

Research Findings and Implications

- Bioactivity : The coumarin moiety in the target compound may enhance binding to serine proteases (e.g., thrombin) compared to benzamide or pyrazole analogs, as seen in related anticoagulant studies .

- Solubility : The acrylic acid derivative (D78) shows superior aqueous solubility at physiological pH due to ionization, whereas the target compound’s solubility depends on organic solvents .

- Synthetic Feasibility : Carbodiimide-mediated coupling (used for benzamide derivatives) is adaptable for coumarin analogs but requires careful optimization to avoid steric hindrance from the bulky chromene ring .

Biological Activity

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 365.41 g/mol. The compound features a chromene backbone fused with a benzothiophene moiety, which is crucial for its biological activity.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C19H17N2O3S |

| Molecular Weight | 365.41 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.

Case Study: Breast Cancer Cell Lines

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Apoptotic markers such as caspase activation were observed, indicating the compound's potential as a therapeutic agent in breast cancer treatment.

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

The biological activities of this compound are attributed to its ability to modulate various signaling pathways. Specifically:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to increased caspase activity.

- Cell Cycle Arrest : It causes G1 phase arrest in cancer cells by modulating cyclin-dependent kinases (CDKs).

- Cytokine Modulation : The compound reduces the expression of TNF-alpha and IL-6 in inflammatory models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.